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Compound of Interest

Compound Name:
3-(2-Bromo-4,5-

dimethoxyphenyl)propanenitrile

Cat. No.: B1267400 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 3-(2-Bromo-
4,5-dimethoxyphenyl)propanenitrile, a key intermediate in the synthesis of pharmaceuticals

such as Ivabradine.[1][2] This document outlines expected Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data, details the experimental protocols for

their acquisition, and presents a logical workflow for spectral analysis.

Core Spectral Data
The following tables summarize the anticipated spectral data for 3-(2-Bromo-4,5-
dimethoxyphenyl)propanenitrile based on its chemical structure and established principles of

spectroscopic analysis for aromatic and halogenated compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data
¹H NMR (Proton NMR)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~ 7.1 - 7.3 Singlet 1H Ar-H

~ 6.8 - 7.0 Singlet 1H Ar-H

~ 3.9 Singlet 3H OCH₃

~ 3.8 Singlet 3H OCH₃

~ 2.9 - 3.1 Triplet 2H Ar-CH₂

~ 2.6 - 2.8 Triplet 2H CH₂-CN

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ) ppm Assignment

~ 150 - 152 Ar-C-O

~ 148 - 150 Ar-C-O

~ 118 - 120 Ar-C-H

~ 117 - 119 -CN (Nitrile Carbon)

~ 115 - 117 Ar-C-Br

~ 113 - 115 Ar-C-H

~ 56 OCH₃

~ 55 OCH₃

~ 30 - 35 Ar-CH₂

~ 18 - 22 CH₂-CN

Infrared (IR) Spectroscopy Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1267400?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber (cm⁻¹) Intensity Assignment

~ 3100 - 3000 Medium-Weak Aromatic C-H Stretch

~ 2950 - 2850 Medium Aliphatic C-H Stretch

~ 2250 - 2240 Medium C≡N (Nitrile) Stretch

~ 1600 - 1585 Medium-Strong Aromatic C=C Stretch

~ 1500 - 1400 Medium-Strong Aromatic C=C Stretch

~ 1250 - 1000 Strong C-O (Ether) Stretch

~ 900 - 675 Strong
Aromatic C-H Out-of-Plane

Bend

~ 600 - 500 Medium C-Br Stretch

Mass Spectrometry (MS) Data
m/z Ratio Relative Abundance Assignment

271 ~50% [M+2]⁺ (with ⁸¹Br isotope)

269 ~50% [M]⁺ (with ⁷⁹Br isotope)

256/254 Variable [M-CH₃]⁺

230/228 Variable [M-CH₂CN]⁺

190 Variable [M-Br-H]⁺

175 Variable [M-Br-CH₃]⁺

Experimental Protocols
Detailed methodologies for the acquisition of the spectral data are provided below. These

protocols are based on standard techniques for the analysis of organic compounds.

NMR Spectroscopy
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High-resolution ¹H and ¹³C NMR spectra would be acquired using a standard NMR

spectrometer, typically operating at a proton frequency of 400 MHz or higher.

Sample Preparation: Approximately 5-10 mg of 3-(2-Bromo-4,5-
dimethoxyphenyl)propanenitrile is dissolved in 0.5-0.7 mL of a deuterated solvent, such as

Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube.[3] The

solvent should fully dissolve the compound and not have interfering signals in the regions of

interest.

¹H NMR Acquisition:

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is utilized.[3]

Temperature: Spectra are typically recorded at a standard probe temperature of 298 K (25

°C).[3]

Data Acquisition: A sufficient number of scans are acquired to achieve a good signal-to-noise

ratio.

¹³C NMR Acquisition:

Pulse Program: A proton-decoupled pulse program is used to simplify the spectrum to single

lines for each unique carbon atom.

Data Acquisition: A larger number of scans is typically required for ¹³C NMR compared to ¹H

NMR to obtain adequate signal intensity.

Infrared (IR) Spectroscopy
IR spectra would be obtained using a Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation: The sample can be prepared using one of the following methods:

KBr Pellet: A small amount of the solid sample is ground with potassium bromide (KBr) and

pressed into a thin, transparent disk.

Thin Film: The compound is dissolved in a volatile solvent, and a drop of the solution is

placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin
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film of the compound.

ATR (Attenuated Total Reflectance): A small amount of the solid sample is placed directly on

the ATR crystal.

Data Acquisition: The sample is placed in the IR beam path, and the spectrum is recorded,

typically in the range of 4000-400 cm⁻¹. A background spectrum is recorded and subtracted

from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

Aromatic compounds typically show characteristic absorptions in the regions of 3100-3000

cm⁻¹ (=C-H stretch), 1600-1585 cm⁻¹, and 1500-1400 cm⁻¹ (C=C stretching).[4]

Mass Spectrometry (MS)
Mass spectra would be acquired using a mass spectrometer, with electron ionization (EI) being

a common method for this type of molecule.

Sample Introduction: The sample can be introduced into the mass spectrometer via:

Direct Insertion Probe: For solid samples.

Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile

and thermally stable.

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile compounds, often

using a mobile phase of acetonitrile and water with formic acid for MS compatibility.[5]

Data Acquisition:

Ionization: In EI-MS, the sample is bombarded with a high-energy electron beam, causing

ionization and fragmentation.

Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

Detection: The abundance of each ion is measured. Due to the presence of bromine, which

has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the molecular ion peak

will appear as a pair of peaks of nearly equal intensity (M⁺ and M+2) separated by 2 m/z

units.[6][7]
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Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectral analysis of 3-(2-Bromo-
4,5-dimethoxyphenyl)propanenitrile.
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Caption: Workflow for spectral data acquisition and analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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5-dimethoxyphenyl-propanenitrile-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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